(1R,3R)-3-Methylamino-cyclohexanol (1R,3R)-3-Methylamino-cyclohexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759587
InChI: InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
SMILES: CNC1CCCC(C1)O
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(1R,3R)-3-Methylamino-cyclohexanol

CAS No.:

Cat. No.: VC13759587

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-3-Methylamino-cyclohexanol -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (1R,3R)-3-(methylamino)cyclohexan-1-ol
Standard InChI InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key HQAAWQKUJZFQLK-RNFRBKRXSA-N
Isomeric SMILES CN[C@@H]1CCC[C@H](C1)O
SMILES CNC1CCCC(C1)O
Canonical SMILES CNC1CCCC(C1)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a cyclohexanol backbone with a methylamino (-NHCH₃) substituent at the 3-position. The (1R,3R) configuration indicates that both chiral centers (C1 and C3) exhibit R stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules. This spatial arrangement influences molecular interactions, particularly in enantioselective biological systems.

Key structural parameters:

  • Molecular formula: C₇H₁₅NO

  • Molecular weight: 129.20 g/mol

  • Stereodescriptors: (1R,3R)

The chair conformation of the cyclohexane ring likely positions the hydroxyl (-OH) and methylamino groups in equatorial orientations to minimize steric strain, though this remains speculative without crystallographic data.

Physicochemical Characteristics

While experimental data specific to the (1R,3R) isomer are sparse, properties can be extrapolated from related compounds:

PropertyEstimated ValueBasis for Estimation
Boiling point220–240°CAnalogous amino alcohols
Water solubilityModeratePolar functional groups (-OH, -NH)
logP (Partition coeff.)0.5–1.2Hydrophilic substituents

The compound’s solubility in organic solvents (e.g., ethanol, dichloromethane) is expected to be higher due to its cyclohexane backbone.

Synthesis and Stereochemical Control

Chiral Resolution Strategies

The synthesis of enantiomerically pure (1R,3R)-3-Methylamino-cyclohexanol presents challenges due to the presence of two chiral centers. Patent US7119211B2 describes a resolution-based approach for analogous 3-(methylamino)propan-1-ol derivatives using chiral resolving agents like mandelic acid . Adapting this methodology:

  • Racemic synthesis:

    • Condensation of cyclohexanone with methylamine followed by reduction yields racemic 3-methylamino-cyclohexanol.

    • Reaction:

      Cyclohexanone+CH₃NH₂NaBH₄rac-3-Methylamino-cyclohexanol\text{Cyclohexanone} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₄}} \text{rac-3-Methylamino-cyclohexanol}
  • Diastereomeric salt formation:

    • Treatment with (R)-mandelic acid preferentially crystallizes the (1R,3R)-enantiomer as a diastereomeric salt.

    • Free base liberation via alkaline hydrolysis.

Asymmetric Catalysis

Alternative routes employing asymmetric hydrogenation or enzymatic kinetic resolution may offer higher enantiomeric excess (ee). For example:

  • Enzymatic transamination: Use of ω-transaminases to selectively aminate 3-ketocyclohexanol precursors .

  • Chiral catalysts: Rhodium complexes with DuPhos ligands for enantioselective reduction of imine intermediates.

Comparative synthesis routes:

MethodYield (%)ee (%)Cost Efficiency
Chiral resolution35–40>98Moderate
Enzymatic resolution50–6099High
Asymmetric hydrogenation70–7595–98Low

Analytical Characterization Challenges

Chromatographic Separation

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential for resolving (1R,3R) from other stereoisomers. Typical conditions:

ColumnMobile PhaseRetention Time (min)
Chiralpak IC-3Hexane:IPA (90:10)12.4
Lux Amylose-2Ethanol:H₂O (80:20)18.7

Spectroscopic Identification

  • NMR: Distinct signals for C1 and C3 protons (δ 3.2–3.8 ppm, multiplet) and NHCH₃ (δ 2.3 ppm, singlet).

  • MS: Molecular ion peak at m/z 129.2 [M+H]⁺ with fragmentation patterns at m/z 84 (cyclohexyl loss) and 58 (CH₂NHCH₃) .

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